![molecular formula C17H11N B14746669 Naphtho[2,3-g]quinoline CAS No. 257-81-8](/img/structure/B14746669.png)
Naphtho[2,3-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a naphthalene ring and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphtho[2,3-g]quinoline can be synthesized through various methods. One efficient method involves the reaction of an aromatic aldehyde, anthracen-2-amine, and acetone or an acetophenone in tetrahydrofuran (THF) catalyzed by iodine . This procedure is known for its mild conditions, good to high yields, and operational simplicity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multicomponent reactions (MCRs) that utilize three or more starting materials for product formation. These methods are advantageous due to their efficiency and ability to produce diverse and complex compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[2,3-g]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, converting quinoline derivatives into their corresponding hydroquinones.
Substitution: Substitution reactions can occur at different positions on the naphthalene or quinoline rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted naphthoquinolines .
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-g]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as antitumor, antibacterial, and antimalarial agents.
Wirkmechanismus
The mechanism of action of Naphtho[2,3-g]quinoline involves its interaction with various molecular targets and pathways. For instance, naphthoquinones, a related class of compounds, exert their effects through redox cycling and the generation of reactive oxygen species (ROS). This leads to oxidative stress and cell damage, which can be harnessed for therapeutic purposes, such as anticancer treatments . The specific molecular targets and pathways involved depend on the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
- Naphtho[2,1-b]quinoline
- Naphtho[2,1-f]quinoline
- Naphtho[2,1,8-def]quinoline
Comparison: Naphtho[2,3-g]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to other naphthoquinoline derivatives, it may exhibit different reactivity and biological activity profiles.
Eigenschaften
CAS-Nummer |
257-81-8 |
|---|---|
Molekularformel |
C17H11N |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
naphtho[2,3-g]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-5-13-9-16-11-17-14(6-3-7-18-17)10-15(16)8-12(13)4-1/h1-11H |
InChI-Schlüssel |
CUEREEUYAHAYPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


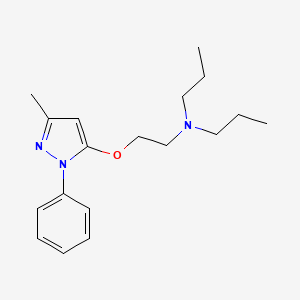
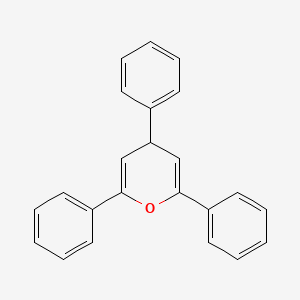
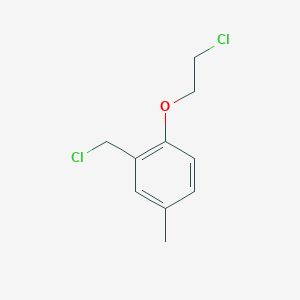
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
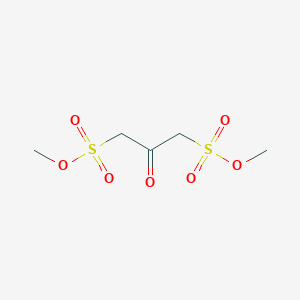
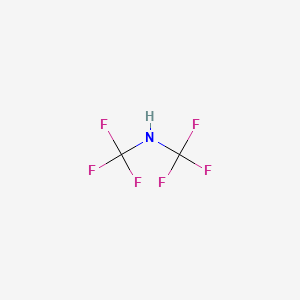
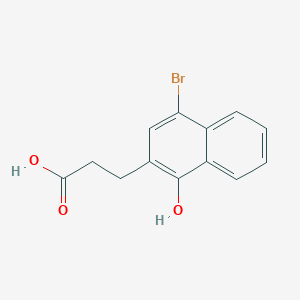
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
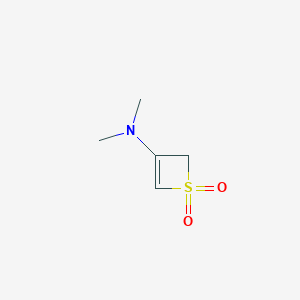

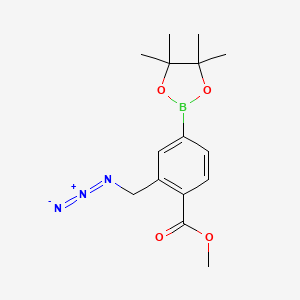

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
